

Tuvusertib: An In-Depth Technical Analysis of Early-Phase Clinical Trial Results

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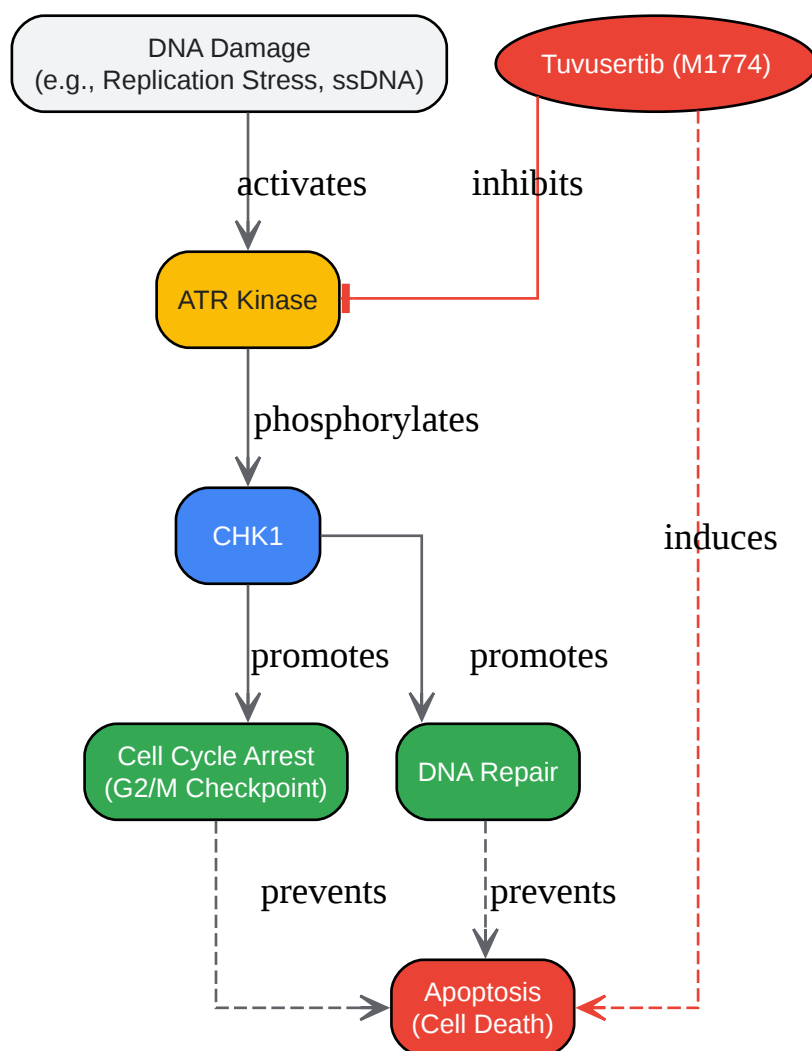
For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvusertib (also known as M1774) is an investigational, orally administered, potent, and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[1] By inhibiting ATR, **Tuvusertib** aims to disrupt DNA repair in cancer cells, leading to cell death, particularly in tumors with existing DDR pathway defects.[1][4] This technical guide provides a comprehensive overview of the early-phase clinical trial results for **Tuvusertib**, focusing on its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy as both a monotherapy and in combination with other agents.

Mechanism of Action: The ATR Signaling Pathway

Tuvusertib functions by inhibiting the ATR kinase, a key enzyme in the DDR pathway that is activated by single-stranded DNA (ssDNA) breaks, a common occurrence during replication stress in rapidly dividing cancer cells.[1][5] ATR activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. By blocking ATR, **Tuvusertib** prevents these downstream effects, leading to an accumulation of DNA damage and ultimately, cell death.[1][4]



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Figure 1: Tuvusertib's inhibition of the ATR signaling pathway.

Early-Phase Clinical Trial Data

Monotherapy: First-in-Human Study (NCT04170153)

A first-in-human, open-label, non-randomized Phase 1 study (DDRiver Solid Tumors 301) evaluated the safety, tolerability, MTD, RDE, PK, PD, and preliminary efficacy of **Tuvusertib** monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[1][2][6]

The study established a manageable safety profile for **Tuvusertib**. [1][2] The most common treatment-emergent adverse events (TEAEs) are summarized below.

Adverse Event Category	Details	Reference
Grade ≥ 3 TEAEs	Anemia (36%), Neutropenia (7%), Lymphopenia (7%)	[1] [2] [6]
Dose-Limiting Toxicities (DLTs)	11 patients experienced DLTs, most commonly Grade 2 (n=2) or Grade 3 (n=8) anemia.	[1] [2] [6]
Maximum Tolerated Dose (MTD)	180 mg once daily (QD) continuously.	[1] [2] [6]
Recommended Dose for Expansion (RDE)	180 mg QD, 2 weeks on/1 week off. This schedule was better tolerated due to a decreased likelihood of anemia.	[1] [2] [6]

Tuvusertib demonstrated rapid oral absorption and a relatively short half-life.[\[1\]](#)[\[2\]](#)

PK Parameter	Value	Reference
Median Time to Peak Plasma Concentration (Tmax)	0.5 to 3.5 hours	[1] [2]
Mean Elimination Half-Life	1.2 to 5.6 hours	[1] [2]

Target engagement was assessed by measuring the phosphorylation of H2AX (γ -H2AX), a downstream marker of ATR activity, in peripheral blood mononuclear cells (PBMCs).[\[1\]](#)

PD Finding	Details	Reference
Target Engagement	Exposure-related PD analysis suggested maximum target engagement at ≥ 130 mg Tuvusertib QD.	[1] [2] [7]
γ -H2AX Inhibition	At the RDE of 180 mg QD (2 weeks on/1 week off), $>80\%$ γ -H2AX inhibition was observed.	[3]

While the study was not designed for robust efficacy evaluation, clinical benefit was observed in some patients.[\[1\]](#)[\[3\]](#)

Efficacy Outcome	Details	Reference
Partial Response (PR)	One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed RECIST v1.1 partial response.	[1] [2] [3]
Stable Disease (SD)	15 patients (27%) had stable disease.	[1] [3]
Molecular Responses (MRs)	Tuvusertib induced frequent MRs in circulating tumor DNA, particularly at doses ≥ 130 mg QD. Complete MRs were detected for mutations in ARID1A, ATRX, and DAXX.	[1] [2] [3]

Combination Therapies

Tuvusertib is also being evaluated in combination with other anticancer agents to potentially enhance its efficacy.

A Phase 1b study (Part B1 of DDRiver Solid Tumors 320, NCT05396833) investigated **Tuvusertib** in combination with the immune checkpoint inhibitor avelumab in 22 patients with advanced unresectable solid tumors.[\[8\]](#)

Trial Aspect	Details	Reference
Dosing	Tuvusertib 180 mg QD (2 weeks on/1 week off) and avelumab 800 mg every 2 weeks.	[8]
Safety	No new safety findings were reported for the combination. Two of nine evaluable patients experienced DLTs: Grade 3 ALT and AST increase (n=1), and Grade 3 anemia requiring transfusion (n=1).	[8]
Pharmacokinetics	Tuvusertib exposure in combination with avelumab was consistent with monotherapy. Preliminary PK data showed a median Tmax of ~2-3 hours and a mean elimination half-life of ~2.93 to 4.23 hours.	[8] [9]
Pharmacodynamics	Complete or almost complete target inhibition (γ-H2AX) was observed 1-6 hours after Tuvusertib administration.	[8] [9]
Preliminary Efficacy	One patient with chordoma experienced a RECIST v1.1 partial response.	[8]

Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) also assessed **Tuvusertib** in combination with the PARP inhibitor niraparib in 43 patients with advanced solid tumors.[\[10\]](#)

Trial Aspect	Details	Reference
Dosing Schedules	Multiple intermittent schedules were explored with Tuvusertib doses from 90-180 mg QD and niraparib doses from 100-200 mg QD.	[10]
Recommended Doses for Expansion (RDEs)	Tuvusertib 180 mg QD and niraparib 100 mg QD, or Tuvusertib 90 mg QD and niraparib 200 mg QD, both on a 1 week on/1 week off schedule.	[10]
Safety	The most common DLT was grade 3 anemia requiring blood transfusion (10.5%). The most frequent grade ≥ 3 TEAEs were anemia (41.9%), platelet count decrease (14.0%), and fatigue (9.3%).	[10]
Pharmacokinetics	The PK of Tuvusertib in combination with niraparib was consistent with Tuvusertib monotherapy.	[10]
Preliminary Efficacy	5 of 32 evaluable patients (15.6%) had responses (3 confirmed), including patients with ovarian, non-small cell lung, breast, and pancreatic cancers.	[10]

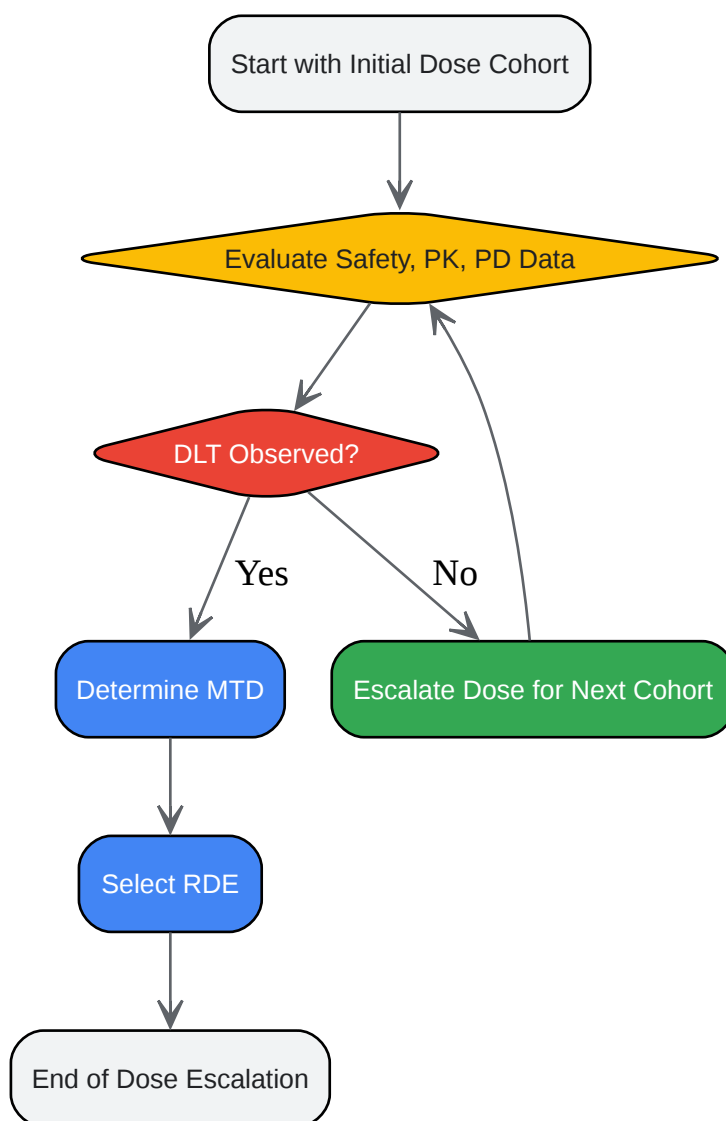
Experimental Protocols and Methodologies

Study Design and Patient Population

The early-phase trials of **Tuvusertib** were typically open-label, multicenter, dose-escalation studies.[1][8][10] Patients enrolled had metastatic or locally advanced unresectable solid tumors that were refractory to standard treatments.[1][10] Key eligibility criteria generally included adequate organ function (hematologic, hepatic, and renal).[6]

Dose Escalation and Determination of MTD/RDE

A Bayesian 2-parameter logistic regression model guided dose escalation based on safety, PK, and PD data.[1][2] The MTD was defined as the highest dose at which the incidence of DLTs was acceptable. The RDE was determined by integrating safety, PK, and PD data to select a dose and schedule with optimal therapeutic potential and tolerability for further investigation.[1][3]



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Figure 2: A simplified workflow for dose escalation in early-phase trials.

Pharmacokinetic and Pharmacodynamic Assessments

- Pharmacokinetics: **Tuvusertib** plasma concentrations were analyzed using a validated bioanalytical liquid chromatography/mass spectrometry (LC/MS-MS) method.[8][9] PK parameters were calculated using noncompartmental analysis.[1]
- Pharmacodynamics: Target inhibition was primarily assessed by measuring γ -H2AX levels in the CD45+ fraction of ex-vivo stimulated peripheral blood mononuclear cells using flow cytometry.[8][9]

Efficacy and Molecular Response Assessment

- Efficacy: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1][3]
- Molecular Response: Molecular responses were assessed in circulating tumor DNA (ctDNA) samples.[1][2]

Conclusion and Future Directions

The early-phase clinical trial results for **Tuvusertib** are promising, demonstrating a manageable safety profile, rapid absorption, and evidence of target engagement.[1][2][8] Preliminary signs of antitumor activity have been observed with **Tuvusertib** as a monotherapy and in combination with other agents, particularly in patients with tumors harboring DDR deficiencies.[1][6][10] The established RDE of 180 mg once daily on a 2 weeks on/1 week off schedule is being carried forward into further clinical evaluation.[1][6]

Ongoing and future studies will continue to explore **Tuvusertib** in various combinations and tumor types, including non-small cell lung cancer, ovarian cancer, and prostate cancer.[11][12][13] The identification of predictive biomarkers, such as mutations in genes like ARID1A, ATRX, and DAXX, will be crucial for patient selection and maximizing the therapeutic benefit of this novel ATR inhibitor.[1][2]

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